5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions generally require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of biomass-derived furans as starting materials can be an eco-friendly approach, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups, if present, can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific functional properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl groups and the pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties.
Indole derivatives: Widely studied for their diverse biological activities
Uniqueness
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C23H21ClN4O5S |
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Molecular Weight |
501.0 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O5S/c1-15-7-8-16(11-19(15)24)26-22(29)21-20(12-25-23(27-21)34(2,30)31)28(13-17-5-3-9-32-17)14-18-6-4-10-33-18/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
XPBOSPGNUGIENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CO4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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